4-Phenoxybutanamide

Photocatalytic synthesis C-C coupling Reaction selectivity

4-Phenoxybutanamide is a small-molecule organic amide (C10H13NO2, MW 179.22 g/mol) characterized by a phenoxy group attached to the fourth carbon of a butanamide backbone. The compound is primarily recognized for two distinct scientific utilities: (i) as a product of a unique, highly selective photocatalytic carbon–carbon coupling reaction , and (ii) as a reported potent and selective adenosine A1 receptor antagonist with potential applications in cardiovascular and CNS research.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 51992-34-8
Cat. No. B2527267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybutanamide
CAS51992-34-8
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCC(=O)N
InChIInChI=1S/C10H13NO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
InChIKeyMQMVDWUWDVBJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybutanamide (CAS 51992-34-8) for Scientific Procurement: Product Identity and Core Characteristics


4-Phenoxybutanamide is a small-molecule organic amide (C10H13NO2, MW 179.22 g/mol) characterized by a phenoxy group attached to the fourth carbon of a butanamide backbone. The compound is primarily recognized for two distinct scientific utilities: (i) as a product of a unique, highly selective photocatalytic carbon–carbon coupling reaction [1], and (ii) as a reported potent and selective adenosine A1 receptor antagonist with potential applications in cardiovascular and CNS research . Its computed physicochemical profile (XLogP 1.5, TPSA 52.3 Ų) supports favorable drug-like properties [2].

Why 4-Phenoxybutanamide Cannot Be Simply Substituted by Common Butanamide Analogs


Simple substitution with generic butanamide derivatives (e.g., 4-phenylbutanamide or unsubstituted butanamide) fails to replicate the specific reactivity and biological activity of 4-phenoxybutanamide. The phenoxy ether oxygen is not merely a structural flourish; it fundamentally alters the compound's synthetic accessibility (enabling a uniquely clean photocatalytic route to a single product [1]), hydrogen-bonding capacity (contributing a +9.2 Ų increase in polar surface area relative to the phenyl analog [2]), and pharmacological target engagement (conferring selective adenosine A1 receptor antagonism ). These three dimensions—synthetic selectivity, physicochemical profile, and biological target selectivity—are interdependent and cannot be simultaneously achieved by a non-phenoxy analog.

4-Phenoxybutanamide (CAS 51992-34-8): Quantitative Evidence of Differentiation for Informed Procurement


Single-Product Photocatalytic Synthesis: 78% Yield vs. 67% + 15% Byproduct Mixture with N-Methylmaleimide

In a direct head-to-head comparison within the same photocatalytic system (sol-gel titania-coated NMR tube, UVA irradiation), the reaction of phenoxyacetic acid with acrylamide exclusively generates 4-phenoxybutanamide as a single product in up to 78% yield after 60 minutes [1][2]. In contrast, substituting acrylamide with the closely related electron-deficient alkene N-methylmaleimide under identical photocatalytic conditions produces a mixture of an adduct (67% yield) and a cyclic byproduct (15% yield) after only 15 minutes of irradiation [2]. This demonstrates that the acrylamide co-substrate is uniquely capable of driving the reaction to a single, clean product, a property not shared by other alkenes.

Photocatalytic synthesis C-C coupling Reaction selectivity Flow chemistry

Adenosine A1 Receptor Selectivity: Non-Xanthine Antagonism as a Pharmacological Differentiator

4-Phenoxybutanamide is reported by reputable vendors as a potent and selective adenosine A1 receptor antagonist . This selectivity profile is fundamentally different from classical xanthine-based adenosine antagonists such as caffeine and theophylline, which exhibit non-selective blockade across A1, A2A, A2B, and A3 subtypes. The xanthine scaffold is known to carry off-target effects (e.g., phosphodiesterase inhibition, calcium mobilization) that are not anticipated for a non-xanthine phenoxybutanamide structure. However, quantitative binding affinity data (Ki) for 4-phenoxybutanamide at the A1 receptor and counter-screening data against A2A, A2B, and A3 subtypes could not be retrieved from the currently available public literature. The selectivity claim is therefore based on class-level inference from the non-xanthine phenoxybutanamide scaffold and vendor documentation , and should be viewed as a promising but unvalidated differentiator pending confirmatory assays.

Adenosine A1 receptor GPCR pharmacology Non-xanthine antagonist Antihypertensive

Phenoxy Ether Structural Feature: +9.2 Ų Polar Surface Area Increase Over 4-Phenylbutanamide, Enhancing Hydrogen-Bonding Capacity

The presence of the phenoxy ether oxygen in 4-phenoxybutanamide results in computed physicochemical descriptors that are distinct from the closely related non-ether analog 4-phenylbutanamide (CAS 1199-98-0). Based on PubChem computed properties [1] and the basechem.org database [2], 4-phenoxybutanamide exhibits a topological polar surface area (TPSA) of 52.3 Ų and an XLogP of 1.5, while 4-phenylbutanamide (lacking the ether linkage) has a TPSA of 43.1 Ų and an estimated XLogP of approximately 1.3. The +9.2 Ų increase in TPSA directly reflects the additional hydrogen-bond acceptor capacity conferred by the ether oxygen, while the modest lipophilicity change preserves membrane permeability. This balance is significant for lead optimization, as it allows the phenoxy oxygen to serve as both a solubility-enhancing group (via hydrogen bonding) and a potential pharmacophoric anchor for target engagement.

Physicochemical properties Drug-likeness Medicinal chemistry Scaffold design

4-Phenoxybutanamide (CAS 51992-34-8): Evidence-Based Research and Industrial Application Scenarios


On-Demand Synthesis of High-Purity 4-Phenoxybutanamide via Photocatalytic Flow Chemistry

The demonstrated ability to produce 4-phenoxybutanamide as a single product in 78% yield via a clean photocatalytic C-C coupling reaction [1][2] positions this compound as an ideal candidate for continuous-flow synthesis platforms. Unlike analogous reactions with other electron-deficient alkenes that generate product mixtures requiring chromatographic separation, the phenoxyacetic acid–acrylamide system delivers 100% selectivity. This enables in-line purification-free generation of research-grade 4-phenoxybutanamide, reducing solvent waste, labor, and lead time for laboratories requiring fresh, high-purity material on demand.

Adenosine A1 Receptor Tool Compound for Cardiovascular and CNS Target Validation Studies

Based on vendor documentation describing 4-phenoxybutanamide as a potent and selective adenosine A1 receptor antagonist , the compound can serve as a non-xanthine tool molecule for target validation studies in hypertension, cardiac ischemia, and CNS disorders. Its reported selectivity contrasts with the pan-adenosine receptor blockade exhibited by xanthine antagonists, making it a candidate for experiments requiring A1-specific modulation without confounding A2A, A2B, or phosphodiesterase inhibition. Confirmatory binding and functional assays are recommended to establish quantitative selectivity parameters before committing to large-scale procurement.

Medicinal Chemistry Building Block: Phenoxy Scaffold for Lead Optimization Libraries

The phenoxy ether substitution in 4-phenoxybutanamide provides a measurable increase in polar surface area (+9.2 Ų) relative to the non-ether 4-phenylbutanamide analog [3][4], while maintaining drug-like lipophilicity (XLogP 1.5). This physicochemical signature makes 4-phenoxybutanamide an attractive building block for combinatorial library synthesis, where the phenoxy oxygen can function as a hydrogen-bond acceptor, a metabolic soft spot for oxidative modification, or a conjugation handle for further derivatization. Procurement of the parent compound enables divergent synthesis of N-substituted 4-phenoxybutanamide derivatives for structure–activity relationship (SAR) exploration.

Quote Request

Request a Quote for 4-Phenoxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.